4-Chloroquinazoline-6,7-diol

Nucleophilic aromatic substitution 4-Anilinoquinazoline synthesis Kinase inhibitor intermediates

4-Chloroquinazoline-6,7-diol (CAS 1145671-36-8) is a heterobifunctional quinazoline building block bearing a chlorine atom at the 4-position and two free hydroxyl groups at the 6- and 7-positions on the fused bicyclic core. The compound possesses a molecular formula of C₈H₅ClN₂O₂ and a molecular weight of 196.59 g/mol.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
CAS No. 1145671-36-8
Cat. No. B1384428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroquinazoline-6,7-diol
CAS1145671-36-8
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1O)O)N=CN=C2Cl
InChIInChI=1S/C8H5ClN2O2/c9-8-4-1-6(12)7(13)2-5(4)10-3-11-8/h1-3,12-13H
InChIKeyUNQTWJOLTBKYPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloroquinazoline-6,7-diol (CAS 1145671-36-8) – Procurement-Ready Profile and Core Physicochemical Identity


4-Chloroquinazoline-6,7-diol (CAS 1145671-36-8) is a heterobifunctional quinazoline building block bearing a chlorine atom at the 4-position and two free hydroxyl groups at the 6- and 7-positions on the fused bicyclic core [1]. The compound possesses a molecular formula of C₈H₅ClN₂O₂ and a molecular weight of 196.59 g/mol. It is catalogued as a pharmaceutical intermediate, impurity reference standard (e.g., Erlotinib Impurity 54, Fruquintinib Impurity 14), and fine chemical for medicinal chemistry research [2]. Key predicted physicochemical properties include a pKa of 6.90 ± 0.40, a LogP of approximately 1.69–1.8, and a topological polar surface area of 66.2 Ų [1]. Commercial sources routinely supply this compound at ≥95% purity, with certificates of analysis (NMR, HPLC, GC) available upon request .

Why Generic 4-Chloroquinazoline or 6,7-Dihydroxyquinazoline Cannot Replace 4-Chloroquinazoline-6,7-diol


4-Chloroquinazoline-6,7-diol occupies a unique intersection of reactivity that is absent in its closest structural analogs. The 4-chloro substituent enables nucleophilic aromatic substitution (SNAr) chemistry that is well-established for constructing 4-anilinoquinazoline kinase inhibitor scaffolds [1]. Simultaneously, the free 6,7-catechol motif permits orthogonal, site-selective alkylation via Mitsunobu or Williamson etherification without requiring protecting-group manipulation of the 4-position [2]. In contrast, generic 4-chloroquinazoline (CAS 5190-68-1) lacks any hydroxyl functionality, precluding direct O-alkylation, while 6,7-dihydroxyquinazoline lacks the chlorine leaving group needed for C4 amination. Furthermore, 4-chloro-6,7-dimethoxyquinazoline (CAS 13790-39-1) requires a demethylation step to access the corresponding diol, adding synthetic steps and reducing overall yield. These structural distinctions render the compound a non-fungible intermediate in divergent library synthesis and a requisite reference material for pharmaceutical impurity profiling of marketed EGFR/VEGFR tyrosine kinase inhibitors .

Quantitative Differentiation Evidence for 4-Chloroquinazoline-6,7-diol vs. Structural Analogs


SNAr Reactivity at C4 Is Quantitatively Documented for 4-Chloroquinazoline Scaffolds Compared with Non-Halogenated Analogs

The 4-chloro substituent of the quinazoline core enables rapid SNAr amination under microwave or thermal conditions, a reactivity that is completely absent in the non-halogenated 6,7-dihydroxyquinazoline comparator. Literature reports demonstrate that 4-chloroquinazolines bearing electron-withdrawing substituents react efficiently with aniline derivatives at the 4-position; for instance, 4-chloroquinazoline derivatives undergo microwave-mediated N-arylation to yield 4-anilinoquinazolines in 78% isolated yield under optimized conditions [1][2]. The presence of the 6,7-dihydroxy groups on the target compound does not interfere with this C4 reactivity, enabling sequential, orthogonal diversification without protecting-group strategies.

Nucleophilic aromatic substitution 4-Anilinoquinazoline synthesis Kinase inhibitor intermediates

Selective Alkylation of the 6,7-Diol Motif Is Demonstrated for 6,7-Dihydroxyquinazoline Scaffolds with Quantitative Yield Data

The 6,7-catechol moiety of 4-chloroquinazoline-6,7-diol permits sequential, site-selective alkylation via the Mitsunobu reaction—a synthetic capability that is absent in the commonly used 4-chloro-6,7-dimethoxyquinazoline (which requires aggressive demethylation conditions to access the free diol). A seminal study in Tetrahedron Letters demonstrated a convenient 3-step, multi-parallel Mitsunobu process for the selective alkylation of 6,7-dihydroxyquinazoline scaffolds, yielding 6,7-bisalkoxyquinazolines in acceptable to excellent overall yields using polymer-supported triphenylphosphine and di-tert-azadicarboxylate (DTAD) [1]. The methodology is directly transferable to the target compound because the 4-chloro substituent remains intact under the Mitsunobu conditions, enabling subsequent C4 diversification.

Selective O-alkylation Mitsunobu reaction Bisalkoxyquinazoline synthesis

Predicted pKa and LogP Differentiate 4-Chloroquinazoline-6,7-diol from the Dimethoxy Analog in Aqueous Solubility and Ionization Profiles

Computationally predicted physicochemical constants distinguish 4-chloroquinazoline-6,7-diol from its nearest synthetic precursor, 4-chloro-6,7-dimethoxyquinazoline. The diol compound exhibits a predicted pKa of 6.90 ± 0.40 and an XLogP3 of 1.8, whereas the dimethoxy analog (predicted pKa ~0.07; LogP ~2.3–2.8) is substantially more lipophilic and remains neutral across a broader pH range . The lower LogP of the diol translates to improved aqueous solubility—an important consideration for reaction solvent selection (e.g., aqueous THF for SNAr) and for chromatographic purification. The pKa near physiological pH also implies that the diol compound will exist partially ionized under certain biological assay conditions, which may affect its handling as a control or intermediate in biochemical screens.

Physicochemical profiling pKa prediction LogP comparison

Class-Level EGFR Kinase Inhibition: 4-Anilinoquinazoline-6,7-diols Exhibit Sub-Nanomolar IC₅₀ Values Against Wild-Type EGFR

While the target compound itself is a synthetic intermediate rather than a terminal bioactive agent, the 4-anilinoquinazoline-6,7-diol chemotype into which it can be directly converted has demonstrated exceptionally potent EGFR kinase inhibition. The prototypical analog 4-[(3-bromophenyl)amino]quinazoline-6,7-diol (PD153035; CAS 169205-86-1) exhibits an IC₅₀ of 0.170 nM against wild-type EGFR in a radiometric kinase assay using [γ-³²P]ATP [1]. This sub-nanomolar potency is consistent across multiple independent measurements (IC₅₀ = 0.170–0.174 nM) and places the 6,7-dihydroxy substitution pattern among the most active EGFR pharmacophores reported. The 4-chloro group of the target compound serves as the direct synthetic entry point for installing diverse aniline substituents to access this chemotype [2].

EGFR tyrosine kinase inhibition 6,7-Dihydroxyquinazoline pharmacophore PD153035 comparator

High-Value Procurement Scenarios for 4-Chloroquinazoline-6,7-diol


Pharmaceutical Impurity Reference Standard for Erlotinib and Fruquintinib Quality Control

4-Chloroquinazoline-6,7-diol is explicitly catalogued as Erlotinib Impurity 54 and Fruquintinib Impurity 14, making it an essential certified reference material for HPLC purity testing, forced degradation studies, and regulatory submission documentation for generic and innovator drug products containing these EGFR/VEGFR tyrosine kinase inhibitors . Procurement of the compound from a supplier providing a Certificate of Analysis with quantitative NMR and HPLC purity data ensures compliance with ICH Q3A/Q3B impurity guidelines.

Divergent Synthesis of 4-Anilino-6,7-bisalkoxyquinazoline Kinase Inhibitor Libraries

The orthogonal reactivity of the C4 chlorine (SNAr with anilines) and the C6/C7 hydroxyls (Mitsunobu or Williamson alkylation) enables parallel, protection-group-free synthesis of structurally diverse 4-anilinoquinazoline libraries using a single starting material. The Mitsunobu-based selective alkylation protocol developed for 6,7-dihydroxyquinazoline scaffolds provides a validated synthetic blueprint for generating compound collections with variable 6,7-bisalkoxy substitution patterns . This divergent strategy is directly applicable to medicinal chemistry campaigns targeting EGFR, HER2, and VEGFR kinases.

Starting Material for PROTAC and Bioconjugate Linker Chemistry

The free 6,7-diol moiety serves as an attachment point for polyethylene glycol (PEG) linkers or biotin tags via etherification without compromising the C4 position reserved for target-protein-binding aniline warheads. The predicted aqueous compatibility of the diol (pKa 6.90, LogP 1.8) furthermore facilitates aqueous bioconjugation conditions, distinguishing it from the significantly more lipophilic dimethoxy analog . This makes the compound a strategic building block for PROTAC degrader design and chemical biology probe synthesis.

Process Chemistry and Scale-Up Intermediate for Generic API Manufacturing

The compound serves as a key intermediate in synthetic routes to erlotinib, gefitinib, and related quinazoline-based tyrosine kinase inhibitor APIs. Its availability at technical-grade purity (≥95%) with batch-specific analytical documentation (NMR, HPLC, GC) from established chemical suppliers supports process development, route scouting, and scale-up studies required for Abbreviated New Drug Application (ANDA) filings. The absence of protecting groups on the diol reduces the number of orthogonal protection/deprotection operations compared to routes employing 4-chloro-6,7-dimethoxyquinazoline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloroquinazoline-6,7-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.